6-(1,3-Benzodioxol-5-yl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(1,3-Benzodioxol-5-yl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-Benzodioxol-5-yl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Triazolothiadiazole Core: This involves the reaction of thiosemicarbazide with appropriate aldehydes or ketones, followed by cyclization with hydrazine derivatives.
Attachment of the Phenoxy Methyl Group: This step involves the reaction of the triazolothiadiazole core with 4-methylphenol under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the triazolothiadiazole core, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines.
Major Products
Oxidation Products: Quinones and related compounds.
Reduction Products: Dihydro derivatives.
Substitution Products: Various substituted triazolothiadiazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(1,3-Benzodioxol-5-yl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating biological pathways. The benzodioxole ring and triazolothiadiazole core may play crucial roles in binding to these targets.
Comparison with Similar Compounds
Similar Compounds
Triazolothiadiazoles: Compounds with similar core structures but different substituents.
Benzodioxoles: Compounds with the benzodioxole ring but different attached groups.
Uniqueness
6-(1,3-Benzodioxol-5-yl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific combination of the benzodioxole ring, triazolothiadiazole core, and phenoxy methyl group. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C18H14N4O3S |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-3-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H14N4O3S/c1-11-2-5-13(6-3-11)23-9-16-19-20-18-22(16)21-17(26-18)12-4-7-14-15(8-12)25-10-24-14/h2-8H,9-10H2,1H3 |
InChI Key |
WTCOIUFDADRLJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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